5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
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Description
“5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide” is a chemical compound with the molecular formula C10H8BrN3O3S . The compound has a molecular weight of 330.15782 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furamide ring attached to a thiadiazol ring . The furamide ring is substituted at the 5-position with a bromine atom, and the thiadiazol ring is substituted at the 3-position with a 2-oxopropyl group .Scientific Research Applications
Synthesis Techniques
Recent advancements in synthetic chemistry have enabled the efficient production of 1,2,4-thiadiazole derivatives, including compounds similar to 5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide. A notable method involves the rapid condensation of aryl thioamides with methyl bromocyanoacetate, yielding 3,5-diaryl-1,2,4-thiadiazoles with high purity and efficiency, indicating a potential pathway for synthesizing related compounds (Mayhoub, Kiselev, & Cushman, 2011).
Anticancer Activity
Compounds bearing the 1,2,4-thiadiazole moiety, akin to this compound, have demonstrated promising anticancer properties. For instance, novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives have shown significant antitumor activity, highlighting the therapeutic potential of similar structures in cancer treatment (Noolvi et al., 2011).
Photodynamic Therapy Applications
Derivatives of 1,2,4-thiadiazoles, similar in structure to the compound , have been explored for their applications in photodynamic therapy (PDT), a treatment modality for cancer. A study on zinc phthalocyanine derivatives substituted with 1,2,4-thiadiazole groups reported high singlet oxygen quantum yields, making them potent photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Nematicidal Activities
Research has shown that 1,2,4-thiadiazole derivatives exhibit significant antimicrobial and nematicidal activities, suggesting their potential in developing new antimicrobial agents and agricultural chemicals. For example, a series of compounds demonstrated considerable activity against various microbial strains and nematodes, underscoring the broad-spectrum biological activity of this chemical class (Reddy et al., 2010).
Chemical Structure Analysis
The structural analysis of compounds bearing the 1,2,4-thiadiazole moiety, similar to this compound, provides insights into their chemical properties and potential applications. Studies involving X-ray diffraction and spectroscopic methods have facilitated the understanding of their molecular structures, paving the way for the design of derivatives with optimized properties (Anuradha et al., 2014).
Properties
IUPAC Name |
5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3S/c1-5(15)4-8-12-10(18-14-8)13-9(16)6-2-3-7(11)17-6/h2-3H,4H2,1H3,(H,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJUBCGJUPMSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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